5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-” is a chemical compound that belongs to the family of indole derivatives . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have been used in multicomponent reactions (MCRs) to access complex molecules .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, the reaction of indole-3-carbaldehyde with N-(4-oxo-2-thioxothiazolidin-3-yl)-carbamides or 3-morpholino-2-thioxothiazolidine provided respectively 5-[(R-1H-indol-3-yl)methylene]-4-oxo-2-thioxothiazolidin-3-ylcarbamides .Molecular Structure Analysis
Indole derivatives are aromatic compounds that contain a benzenoid nucleus and have 10 π-electrons . They are similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives are known to participate in a variety of chemical reactions. They are often used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Scientific Research Applications
Antimicrobial Agents
The compound has been studied for its potential as an antimicrobial agent . In particular, it has shown promising results against both Gram-positive and Gram-negative bacterial species . Some of the synthesized compounds exhibited better antibacterial potency than ampicillin against all bacteria tested .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound . These studies are crucial in drug discovery as they can predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Synthesis of Bioactive Molecules
The compound is used in the synthesis of bioactive molecules . For example, it has been used in the condensation of substituted indole-3-aldehydes with meldrum’s acid .
Antimicrobial Activities of Derivatives
Derivatives of the compound, such as substituted-5-(1H-indol-3-yl methylene)-2,2-dimethyl-[1,3]di oxane-4,6-dione derivatives, have been studied for their antimicrobial activities .
Eco-friendly Synthesis
The compound has been involved in eco-friendly synthesis processes . For instance, l-Tyrosine is an efficient catalyst for the condensation of substituted indole-3-aldehydes with meldrum’s acid .
Antibacterial Activity
Specific derivatives of the compound, such as (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide, have shown significant antibacterial activity .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, the future directions in the research of “5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-” and other indole derivatives could involve further exploration of their therapeutic potential and the development of novel synthetic strategies.
properties
IUPAC Name |
4-(indol-3-ylidenemethyl)-2-phenyl-1,3-oxazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKMQAKQDWNBLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.